molecular formula C20H30O4 B1235966 (1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

Cat. No. B1235966
M. Wt: 334.4 g/mol
InChI Key: SDBITTRHSROXCY-OKFBFAQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lathyrol is a diterpenoid.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to (1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one has primarily focused on chemical synthesis and structural analysis. For example, Vlad et al. (2004) explored the cyclization and rearrangement of diterpenoids, leading to the formation of several hydrocarbons with novel carbon skeletons, highlighting the complex interplay of molecular transformations in these compounds (Vlad et al., 2004). Similarly, studies by Ungur et al. (1988) and Barba et al. (1989) have contributed to the understanding of the dehydration and isomerization processes in related diterpenoids, providing insights into the structural dynamics of these organic compounds (Ungur et al., 1988); (Barba et al., 1989).

Applications in Crystallography and X-ray Analysis

The work by Kar et al. (1998) and Michel et al. (1993) on similar compounds has been crucial in advancing crystallography and X-ray analysis. These studies have led to a better understanding of the stereochemical configurations and crystalline structures of complex organic compounds (Kar et al., 1998); (Michel et al., 1993).

Derivation and Stereochemistry

The work of Muto et al. (2004) and Kraft et al. (2004) on the synthesis and stereochemistry of related sesquiterpenes and diterpenes provides valuable insights into the synthesis of complex organic molecules and their potential applications in various fields, such as pharmaceuticals and materials science (Muto et al., 2004); (Kraft et al., 2004).

Potential Applications in Natural Product Synthesis

Armenta-Salinas et al. (2019) demonstrated the potential for multiple Wagner-Meerwein rearrangements in the synthesis of new compounds, suggesting applications in the synthesis of natural products and novel pharmaceuticals (Armenta-Salinas et al., 2019).

properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

InChI

InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8+/t12-,13-,14+,15-,16+,17-,20+/m0/s1

InChI Key

SDBITTRHSROXCY-OKFBFAQVSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)O)O

SMILES

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O

Canonical SMILES

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 2
(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 3
(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 4
(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 5
(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 6
(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

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